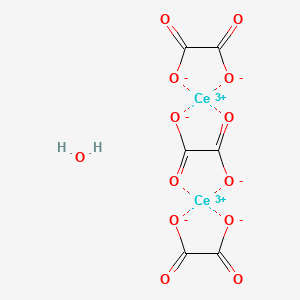

cerium(3+);oxalate;hydrate

Description

Overview of Rare Earth Oxalates within Coordination Chemistry and Materials Science

Rare earth oxalates are a class of coordination compounds that play a significant role in the separation and synthesis of rare earth elements (REEs). rsc.org Due to their general insolubility, the precipitation of REE oxalates from acidic solutions is a well-established method for separating them from other metals, such as in the recycling of Nd-Fe-B magnets. rsc.orgmdpi.com This precipitation process is a key step in many hydrometallurgical routes for recovering REEs. mdpi.com

In coordination chemistry, the oxalate (B1200264) ligand (C₂O₄²⁻) can bond with rare earth ions to form complex structures. For instance, in cerium(III) oxalate decahydrate (B1171855) (Ce₂(C₂O₄)₃·10H₂O), the structure consists of layers of cerium cations coordinated with oxalate anions, with water molecules situated within and between these layers. lookchem.comsibran.ru The study of these structures is crucial for understanding the chemical behavior of rare earth elements.

From a materials science perspective, rare earth oxalates are primarily valued as precursors for the synthesis of their respective rare earth oxides. iaea.orgacs.org The thermal decomposition of these oxalates is a common and effective method to produce high-purity oxide powders with controlled characteristics. iaea.orgresearchgate.net

Significance of Cerium(III) Oxalate Hydrate (B1144303) as a Precursor Material in Advanced Chemical Synthesis

Cerium(III) oxalate hydrate is a vital precursor, primarily for the production of cerium dioxide (CeO₂), also known as ceria. lookchem.comresearchgate.net Ceria is a technologically significant material with a vast range of applications in catalysis, solid oxide fuel cells, and polishing agents. lookchem.comtandfonline.com The properties of the final ceria product, such as particle size, morphology, and surface area, are heavily influenced by the characteristics of the initial cerium(III) oxalate hydrate precursor and the method of its conversion. iaea.orgresearchgate.net

The most common method for converting the oxalate to the oxide is thermal decomposition (calcination). researchgate.netresearchgate.net This process involves heating the cerium(III) oxalate hydrate in air, which causes it to dehydrate and subsequently decompose into cerium oxide. xray.czresearchgate.net The decomposition typically proceeds in two main steps: the removal of water molecules, followed by the breakdown of the anhydrous oxalate into CeO₂. researchgate.net

Research has shown that the morphology of the cerium(III) oxalate precursor can be precisely controlled by adjusting the precipitation conditions, such as temperature, reactant concentration, and acidity. lookchem.com This control over the precursor's morphology allows for the synthesis of nanocrystalline ceria with specific shapes and sizes, a technique known as pseudomorphic synthesis, where the oxide product inherits the shape of the precursor crystal. sibran.ruresearchgate.net

Influence of Precipitation Conditions on Cerium(III) Oxalate Hydrate Morphology

| Temperature (°C) | Ce³⁺ Concentration (M) | Acidity (M HNO₃) | Resulting Precursor Morphology |

|---|---|---|---|

| Room Temp | 0.2 or 0.02 | N/A | Flat, thin needles (5–20 µm long) lookchem.com |

| 100 | High | N/A | Thin blankets (~50 nm thick) lookchem.com |

Another conversion method is hydrothermal treatment, where the oxalate is transformed into ceria in a heated, pressurized aqueous environment. xray.cz This approach is considered a clean and scalable method for producing metal oxides. xray.cz

Scope of Current Academic Research on Cerium(III) Oxalate Hydrate

Current research on cerium(III) oxalate hydrate is multifaceted, focusing on optimizing its role as a precursor and exploring novel applications. A significant area of investigation is the synthesis of nanocrystalline ceria with tailored properties for specific applications. lookchem.commdpi.com

Key Research Areas:

Controlled Morphology Synthesis: Researchers are actively studying how to manipulate the precipitation conditions of cerium(III) oxalate to produce precursors with specific shapes like needles, blankets, or starlike assemblies. lookchem.com The goal is to create ceria nanoparticles with desired morphologies for enhanced performance in areas such as catalysis and solid oxide fuel cells. lookchem.comresearchgate.net For instance, the grain size of the final ceria has been shown to be linked to the thickness of the original oxalate microcrystal. lookchem.com

Catalysis: Cerium compounds derived from oxalate precursors are known for their catalytic properties. samaterials.comsamaterials.co.uk Research focuses on developing ceria-based catalysts for various chemical reactions, including organic synthesis and environmental applications like wastewater treatment. chemimpex.comrsc.org

Advanced Materials: Cerium(III) oxalate hydrate is used to create advanced ceramic and composite materials where the properties of cerium are beneficial for improving thermal stability and mechanical characteristics. chemimpex.com It is also explored in the preparation of phosphors for lighting and display technologies due to its luminescent properties. chemimpex.com

Solid Oxide Fuel Cells (SOFCs): Gadolinium-doped ceria (GDC), a crucial solid electrolyte for SOFCs, is often synthesized via the thermal decomposition of a co-precipitated gadolinium-cerium oxalate precursor. tohoku.ac.jp Research aims to improve the sinterability and ionic conductivity of these materials by controlling the precursor morphology. tohoku.ac.jp

Novel Synthesis Techniques: Scientists are exploring unconventional synthesis methods to influence the properties of the resulting particles. One study investigated the precipitation of cerium oxalate hydrate under an external magnetic field, which was found to significantly influence the growth behavior and morphology of the crystals. researchgate.net

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H2Ce2O13 |

|---|---|

Molecular Weight |

562.30 g/mol |

IUPAC Name |

cerium(3+);oxalate;hydrate |

InChI |

InChI=1S/3C2H2O4.2Ce.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6 |

InChI Key |

WSVMKOQJZBJDJB-UHFFFAOYSA-H |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Ce+3].[Ce+3] |

physical_description |

Hygroscopic powder; [Sigma-Aldrich MSDS] |

Origin of Product |

United States |

Synthetic Methodologies for Cerium Iii Oxalate Hydrate

Precipitation Techniques

Precipitation is the most prevalent and economically viable method for the industrial production of cerium(III) oxalate (B1200264) hydrate (B1144303). researchgate.net This process typically involves the reaction of a soluble cerium(III) salt, such as cerium(III) nitrate (B79036) or cerium(III) chloride, with oxalic acid or a soluble oxalate salt in an aqueous medium. samaterials.com The resulting insoluble cerium(III) oxalate hydrate then precipitates out of the solution.

Controlled Precipitation from Aqueous Solutions

Controlled precipitation is a refined approach that aims to manipulate the nucleation and growth of crystals to achieve desired particle characteristics, such as size, morphology, and purity. This is often accomplished by carefully managing the rate of addition of the precipitating agent and maintaining homogeneity throughout the reaction vessel. tenmak.gov.tr

A typical laboratory-scale synthesis involves dissolving a cerium(III) salt, like cerium(III) nitrate hexahydrate, in deionized water. A stoichiometric amount of oxalic acid, also dissolved in water, is then added to the cerium solution under constant agitation. The resulting white precipitate of cerium(III) oxalate hydrate is subsequently filtered, washed to remove any unreacted reagents and byproducts, and dried at a relatively low temperature to preserve its hydrated form. xray.cz For instance, cerium(III) oxalate can be prepared by reacting cerium nitrate or chloride with oxalic acid, followed by filtering, washing, and drying the precipitate. samaterials.com

Influence of Reaction Parameters on Cerium(III) Oxalate Hydrate Particle Formation

The physical and chemical properties of the precipitated cerium(III) oxalate hydrate are profoundly influenced by several key reaction parameters. Understanding and controlling these variables are essential for tailoring the material for specific applications.

The concentration and stoichiometric ratio of oxalic acid play a critical role in the precipitation process. Studies have shown that both the concentration and the amount of oxalic acid added can significantly impact the yield of cerium oxalate. researchgate.net An excess of oxalic acid is often employed to ensure the complete precipitation of cerium ions from the solution. tenmak.gov.tr

The morphology of the resulting cerium oxalate crystals can also be influenced by the oxalic acid concentration. Research has demonstrated that varying the oxalic acid concentration can lead to different crystal habits, such as needles or "microflowers". researchgate.net For example, one study found that at a 3% oxalic acid concentration and a stirring rate of 400 rpm, the resulting cerium oxide (produced from the oxalate precursor) exhibited the highest catalytic activity in biodiesel production due to its higher basicity. researchgate.netresearchgate.net

Table 1: Effect of Oxalic Acid Concentration on Oxide Particle Size

| Oxalic Acid Concentration (% w/v) | Particle Size of Oxide Powder (µm) |

| 4 | Not significantly affected |

| 6 | Not significantly affected |

| 8 | Not significantly affected |

| 10 | Not significantly affected |

This table is based on findings where varying the oxalic acid concentration from 4 to 10% w/v did not significantly impact the particle size of the resulting oxide powder. iaea.org

The stirring rate during precipitation is a crucial parameter that affects the mixing of reactants, and consequently, the supersaturation levels and nucleation and growth kinetics. Higher stirring rates can lead to more uniform mixing and smaller particle sizes due to increased nucleation rates and reduced agglomeration. mdpi.com

Research has indicated that stirring rates can have a slight effect on the morphology of the resulting ceria particles derived from the oxalate. researchgate.net One study investigated the effect of stirring speeds from 500 to 1100 rpm on cerium oxalate particle size. iaea.org Another study found that a stirring rate of 400 rpm, in conjunction with a 3% oxalic acid concentration, yielded a precursor that, upon calcination, produced a highly effective catalyst. researchgate.netresearchgate.net The degree of agglomeration of larger particles has been observed to decrease with an increase in the stirring rate. mdpi.com

Table 2: Investigated Stirring Rates in Cerium Oxalate Precipitation

| Stirring Rate (rpm) | Observation |

| 200 | Investigated for its effect on morphology and basicity of derived CeO₂. researchgate.net |

| 400 | Found to produce a precursor for a highly active CeO₂ catalyst. researchgate.netresearchgate.net |

| 500-1100 | Range investigated for its effect on particle size. iaea.org |

| 600 | Investigated for its effect on morphology and basicity of derived CeO₂. researchgate.net |

| 800 | Investigated for its effect on morphology and basicity of derived CeO₂. researchgate.net |

Temperature is a significant factor that influences both the solubility of the reactants and the kinetics of crystal growth. Generally, increasing the precipitation temperature can lead to larger crystals with a more well-defined morphology due to enhanced diffusion rates and a decrease in supersaturation. mdpi.com

Studies have shown that changing the reaction temperature during the precipitation of cerium oxalate can result in different morphologies of the final product. acs.org For instance, one study varied the precipitation temperature from 30 to 90°C and found that increasing the temperature reduced the particle size of the oxide powder produced from the oxalate. iaea.org Another investigation into the thermal decomposition of cerium oxalate to cerium dioxide found that the grain size of the converted material was linked to the morphology of the original oxalate microcrystal. acs.org

Table 3: Effect of Precipitation Temperature on Oxide Particle Size

| Precipitation Temperature (°C) | Particle Size of Oxide Powder (µm) |

| 30 | Larger |

| 90 | Smaller |

This table illustrates the inverse relationship between precipitation temperature and the resulting oxide particle size as observed in a specific study. iaea.org

The pH of the reaction medium is a critical parameter that can significantly affect the precipitation process and the morphology of the resulting cerium(III) oxalate hydrate. The pH influences the speciation of both the cerium ions and the oxalate ions in the solution, which in turn affects the nucleation and growth of the crystals. researchgate.net

Research has shown that the initial pH of the reaction media can significantly affect the morphology of the oxide derived from the oxalate precursor. rsc.org For instance, in the hydrothermal conversion of mixed uranium(IV)-cerium(III) oxalates, acidic conditions (pH ≤ 2) led to the formation of microspheres, while more alkaline conditions resulted in agglomerates of nanocrystallites. rsc.org Another study noted that an acidic condition (pH 6) was suitable for forming amorphous cerium oxide, whereas basic conditions (pH 9) favored higher crystallinity. researchgate.net The morphology of cerium oxalate crystals can be controlled by adjusting the acidity, with different habits like needle-shaped or hexagonal crystals being obtained at different acid concentrations. ias.ac.in

Homogeneous Precipitation through Precursor Decomposition

Homogeneous precipitation is a technique that avoids the rapid, uncontrolled precipitation that can occur when reagents are mixed directly. nih.gov Instead, a precipitating agent is generated slowly and uniformly throughout the solution, leading to the formation of more well-defined and crystalline products. nih.gov This is achieved through the chemical decomposition of a precursor molecule. nih.gov

A convenient method for the homogeneous precipitation of lanthanide oxalates, including cerium(III) oxalate hydrate, involves the thermal decomposition of oxamic acid. nih.govacs.org In this process, an aqueous solution containing a cerium(III) salt, such as cerium(III) nitrate hexahydrate, is mixed with a solution of oxamic acid. nih.govacs.org Initially, no precipitate forms. nih.govacs.org Upon heating the solution, typically to around 100°C, the oxamic acid slowly decomposes to generate oxalate ions in situ. nih.govacs.org

This slow generation of the precipitating agent allows for controlled crystal growth, leading to the formation of well-developed microcrystals. nih.govacs.org Research has shown that the morphology of the resulting cerium(III) oxalate hydrate can differ from other lanthanide oxalates prepared by the same method, often forming needle-like crystals instead of more compact microcrystals. nih.govacs.org The kinetics of this precipitation process can be described by pseudo-first-order kinetics, with the rate being influenced by temperature. nih.govacs.org

| Parameter | Condition | Observation |

| Cerium Salt | Ce(NO₃)₃·6H₂O | Starting material for cerium ions. nih.govacs.org |

| Precipitant Precursor | Oxamic Acid | Decomposes upon heating to generate oxalate. nih.govacs.org |

| Temperature | 100 °C | Promotes thermal decomposition of oxamic acid. nih.govacs.org |

| Resulting Morphology | Needles | Distinct from other lanthanide oxalates. nih.govacs.org |

Solvothermal and Hydrothermal Synthesis Routes for Cerium(III) Oxalate Hydrate

Solvothermal and hydrothermal methods are versatile techniques for synthesizing a wide range of materials, including cerium(III) oxalate hydrate, by conducting reactions in a closed vessel, such as an autoclave, under controlled temperature and pressure. rsc.orgresearchgate.net The primary distinction between the two is the solvent used; hydrothermal synthesis specifically employs water, while solvothermal synthesis can use various organic solvents. rsc.orgresearchgate.net

Controlled Growth under Hydrothermal Conditions

Hydrothermal synthesis offers a powerful route for the controlled growth of cerium(III) oxalate hydrate and its subsequent conversion to cerium oxide. xray.czrsc.org In a typical procedure, a cerium(III) salt and a source of oxalate, such as oxalic acid, are reacted in an aqueous solution within a Teflon-lined autoclave. xray.cz The system is then heated to a specific temperature, which can range from 100 to 250 °C, for a set duration. rsc.org

The parameters of the hydrothermal process, including temperature, pH, and reaction time, have a profound impact on the final product's characteristics. xray.czrsc.org For instance, studies have shown that the complete conversion of cerium(III) oxalate hydrate to cerium oxide can be achieved at temperatures above 180 °C in an acidic aqueous solution (pH = 1). rsc.org The size of the final ceria crystals has been observed to increase with the applied hydrothermal temperature. rsc.org This method is considered a clean and flexible approach with potential for scaling up. xray.cz

| Parameter | Value/Condition | Effect on Product |

| Temperature | 180 - 220 °C | Higher temperatures lead to larger CeO₂ crystals. rsc.org |

| pH | 1 (acidic) | Facilitates complete conversion to CeO₂. rsc.org |

| Duration | 24 hours | Allows for completion of the conversion process. rsc.org |

| Precursor | Ce₂(C₂O₄)₃·10H₂O | Starting material for hydrothermal treatment. xray.cz |

Solvothermal Methods for Nanomaterial Synthesis

Solvothermal synthesis is a highly effective method for producing nanostructured materials, including precursors like cerium(III) oxalate hydrate, which can then be converted to cerium oxide nanoparticles. researchgate.netgriffith.edu.au This technique offers excellent control over the size and morphology of the resulting nanoparticles by varying the solvent, temperature, and reaction time. researchgate.netgriffith.edu.au

In a representative solvothermal synthesis, a cerium precursor, such as ammonium (B1175870) cerium(IV) nitrate, is dissolved in an organic solvent like ethylene (B1197577) glycol within an autoclave. mdpi.com The reaction mixture is then heated, often with the assistance of microwave irradiation to accelerate the process. mdpi.com This method can yield cerium(III) oxalate hydrate as an intermediate, which subsequently decomposes at higher temperatures to form ceria nanoparticles. mdpi.com The choice of solvent is crucial; for example, rod-like ceria nanoparticles prepared in ethanol (B145695) have been found to have smaller diameters than those prepared in methanol. griffith.edu.au

| Solvent | Resulting Morphology/Size |

| Ethylene Glycol | Precursor to ceria nanoparticles. mdpi.com |

| Ethanol | Smaller diameter rod-like nanoceria. griffith.edu.au |

| Methanol | Larger diameter rod-like nanoceria. griffith.edu.au |

Microemulsion-Based Synthesis of Cerium(III) Oxalate Hydrate

Microemulsion-based synthesis is a sophisticated "bottom-up" approach for creating nanoparticles with a high degree of control over their size and shape. core.ac.uk This method utilizes a thermodynamically stable, optically transparent system composed of an aqueous phase, an oil phase, and a surfactant. core.ac.uk

Reverse Micellar Techniques for Controlled Particle Size and Morphology

Reverse micelles, also known as water-in-oil microemulsions, are particularly useful for synthesizing nanoparticles like cerium(III) oxalate hydrate. core.ac.uk These systems consist of nano-sized water droplets dispersed within a continuous oil phase, stabilized by surfactant molecules. core.ac.uk These aqueous droplets act as nanoreactors, confining the chemical reaction to a very small volume, which leads to the formation of monodisperse particles. core.ac.uk

In a typical synthesis, two separate microemulsions are prepared. One contains an aqueous solution of a cerium salt (e.g., cerium nitrate hexahydrate), and the other contains an aqueous solution of a precipitating agent like ammonium oxalate. core.ac.ukias.ac.in When these two microemulsions are mixed, the nanodroplets collide and coalesce, allowing the reactants to mix and precipitate cerium(III) oxalate hydrate within the confined space of the micelles. core.ac.uk This method has been successfully used to produce spherical cerium(III) oxalate particles with sizes in the range of 4-6 nm. core.ac.ukresearchgate.net The size of the resulting nanoparticles can be influenced by factors such as the water-to-surfactant molar ratio. arabjchem.org

| Component | Role in Synthesis | Example |

| Surfactant | Stabilizes water droplets | CTAB (cetyl trimethyl ammonium bromide). core.ac.ukias.ac.in |

| Oil Phase | Continuous medium | Iso-octane. ias.ac.in |

| Aqueous Phase | Nanoreactor core | Contains cerium nitrate or ammonium oxalate solution. core.ac.ukias.ac.in |

| Co-surfactant | Enhances stability | 1-butanol. ias.ac.in |

Single Crystal Growth Techniques for Cerium(III) Oxalate Hydrate

The growth of large, high-quality single crystals of cerium(III) oxalate hydrate is crucial for the accurate determination of its crystallographic structure and physical properties. Due to its very low solubility in water, conventional solution growth methods are not suitable. ias.ac.in Therefore, specialized techniques like gel diffusion have been successfully employed. ias.ac.inresearchgate.net

Gel Diffusion Method for Macroscopic Cerium(III) Oxalate Hydrate Crystals

The gel diffusion technique provides a controlled environment for the slow reaction and crystallization of sparingly soluble substances like cerium(III) oxalate hydrate. ias.ac.in This method involves the diffusion of reactant ions through a gel medium, where they meet and react to form crystals. The gel matrix serves to suppress rapid nucleation and allows for the growth of larger and more perfect crystals. ias.ac.in

A common approach involves the use of a hydro-silica gel. ias.ac.inresearchgate.net In a typical experimental setup, a solution of sodium metasilicate (B1246114) is acidified, often with oxalic acid, to a specific pH to initiate gelation. ias.ac.in Once the gel sets, a solution of a soluble cerium(III) salt, such as cerium(III) nitrate, is carefully layered on top of the gel. ias.ac.in The cerium(III) ions then diffuse slowly into the gel, reacting with the oxalate ions already present within the gel matrix. ias.ac.in

The chemical reaction for the formation of cerium(III) oxalate hydrate within the gel can be represented as:

2Ce(NO₃)₃ + 3H₂C₂O₄ → Ce₂(C₂O₄)₃·nH₂O + 6HNO₃ ias.ac.in

The slow diffusion rate is a key factor in this process, as it limits the number of nucleation sites and promotes the growth of existing nuclei into larger crystals. ias.ac.in

Table 1: Typical Parameters for Gel Diffusion Growth of Cerium(III) Oxalate Hydrate

| Parameter | Value/Condition | Source |

| Gel Medium | Hydro-silica gel | ias.ac.inresearchgate.net |

| Reactant 1 (in gel) | Oxalic acid (e.g., 1 M) | ias.ac.in |

| Reactant 2 (supernatant) | Cerium(III) nitrate (e.g., 0.5 M) | ias.ac.in |

| Gel pH | ~6 | ias.ac.in |

| Gelling Time | ~2 days | ias.ac.in |

| Growth Temperature | Ambient | ias.ac.in |

Optimization of Growth Conditions for Enhanced Crystal Quality

The quality, size, and morphology of the cerium(III) oxalate hydrate crystals grown by the gel diffusion method are highly dependent on several experimental parameters. Optimization of these conditions is crucial for obtaining crystals suitable for specific applications and detailed characterization.

Effect of Reactant Concentration and Acidity:

The concentration of the cerium(III) nitrate solution and the acidity of the feed solution have been identified as significant factors influencing the crystal morphology. ias.ac.in For instance, studies have shown that varying the concentration of nitric acid in the cerium nitrate solution leads to different crystal shapes. ias.ac.in

Low Acidity (e.g., 30% HNO₃): Tends to produce long, needle-shaped crystals. ias.ac.in

Medium Acidity (e.g., 50% HNO₃): Can result in thin, hexagonal crystals. ias.ac.in

High Acidity (e.g., 100% HNO₃): Often yields well-developed, larger crystals. ias.ac.in

The presence of nitric acid can also lead to the formation of natural etch pits on the crystal surfaces. ias.ac.in

Table 2: Influence of Nitric Acid Concentration on Crystal Morphology

| Nitric Acid Concentration | Resulting Crystal Morphology | Source |

| 30% | Long, needle-shaped | ias.ac.in |

| 50% | Thin, hexagonal | ias.ac.in |

| 100% | Well-developed crystals | ias.ac.in |

Other Influencing Factors:

Besides reactant concentration and acidity, other parameters can be adjusted to optimize crystal growth:

Gel Density and pH: The density of the silica (B1680970) gel and its pH can affect the diffusion rates of the ions and, consequently, the nucleation density and crystal growth rate.

Temperature: Performing the crystal growth at a constant, controlled temperature can improve crystal perfection by ensuring a steady diffusion and reaction rate.

Purity of Reagents: Using high-purity reagents is essential to avoid the incorporation of impurities into the crystal lattice, which can affect the crystal's properties.

By carefully controlling these parameters, researchers have been able to grow highly transparent single crystals of cerium(III) oxalate hydrate with well-defined hexagonal morphologies and dimensions on the millimeter scale over a period of a few weeks. researchgate.netresearchgate.netresearchgate.net

Advanced Structural Elucidation of Cerium Iii Oxalate Hydrate

Spectroscopic Characterization Techniques

UV-Visible Absorption Spectroscopy for Electronic Transitions in Cerium(III) Oxalate (B1200264) Hydrate (B1144303)

UV-Visible absorption spectroscopy is a valuable technique for probing the electronic transitions within cerium(III) oxalate hydrate. The absorption spectrum of cerium(III) compounds is primarily characterized by transitions involving the single electron in the 4f orbital. For cerium(III) oxalate, the spectrum typically displays a prominent absorption peak in the ultraviolet region, often observed around 254 nm, which is characteristic of the oxalate group itself. ekb.eg

A key feature in the spectra of Ce(III) compounds is the electronic transition from the 4f ground state to the 5d excited state. This transition often manifests as a shoulder or a distinct peak in the UV region. For instance, in cerium oxalate, a shoulder has been noted at approximately 294 nm, attributed to the 4f→5d absorption transition of the Ce³⁺ ions. ekb.eg The exact position and intensity of these absorption bands can be influenced by the coordination environment of the cerium ion.

Upon reduction of Ce(IV) to Ce(III), there is a noticeable change in the UV-Vis absorption spectrum, which can be used to monitor the valence state of cerium. nist.gov The absorption associated with the O²⁻ (2p) to Ce⁴⁺ (4f) charge-transfer transition decreases, and the characteristic 4f→5d transition of Ce³⁺ becomes more apparent. nist.gov The energy of these transitions provides insight into the electronic structure and the ligand field effects within the cerium(III) oxalate hydrate complex.

| Characteristic Absorption Bands in Cerium(III) Compounds | Wavelength (nm) | Assigned Transition |

| Oxalate Group | ~254 | n → π* |

| Cerium(III) Ion | ~294 | 4f → 5d |

Photoluminescence Spectroscopy of Doped Cerium(III) Oxalates

Photoluminescence spectroscopy reveals the emission properties of a material and is particularly insightful when cerium(III) oxalate is doped with other lanthanide ions. In these systems, the Ce³⁺ ion can act as an efficient sensitizer (or "antenna"), absorbing excitation energy and transferring it to the dopant ion, which then luminesces. This energy transfer process is a key area of study in doped cerium oxalates. wikipedia.org

The viability of energy transfer depends on the spectral overlap between the emission spectrum of the sensitizer (Ce³⁺) and the absorption spectrum of the activator (the dopant ion). wikipedia.org For example, in praseodymium (Pr³⁺) doped cerium oxalate, the emission of Ce³⁺ ions (around 478 nm) overlaps with the absorption of Pr³⁺ ions (around 484 nm), facilitating an efficient energy transfer from Ce³⁺ to Pr³⁺. ekb.egwikipedia.org

Similarly, samarium (Sm³⁺) doped cerium oxalate single crystals have been synthesized and studied. The photoluminescence spectrum of the pure cerium oxalate crystal shows a characteristic fluorescence peak at 478 nm, which is assigned to the electronic transition in the Ce(III) ion. ekb.egacs.org When doped with Sm³⁺, new emission peaks corresponding to the transitions of the Sm³⁺ ion appear, demonstrating the energy transfer from the cerium oxalate host to the samarium dopant.

The study of such doped materials is significant for the development of new phosphors and laser materials. wikipedia.org The introduction of dopants can create crystal defects that may enhance luminescence intensity and duration, a principle applied in persistent luminescence phosphors (PLPs). rsc.org

| Luminescence Properties of Doped Cerium(III) Oxalate | Dopant Ion | Ce³⁺ Emission (nm) | Dopant Absorption (nm) | Dopant Emission (nm) |

| Praseodymium (Pr³⁺) | Pr³⁺ | ~478 | ~484 | 1029 |

| Samarium (Sm³⁺) | Sm³⁺ | ~478 | - | Multiple, characteristic of Sm³⁺ |

X-ray Absorption Spectroscopy (EXAFS) for Local Structural Determination

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for determining the local atomic structure around a specific element. For cerium(III) oxalate hydrate, EXAFS at the Ce L₃-edge can provide precise information about the immediate coordination environment of the cerium atoms, which is often difficult to probe with other methods, especially in nanocrystalline or disordered materials.

The analysis of the EXAFS spectrum yields quantitative data on the coordination number (CN), the distance to neighboring atoms (R), and the disorder in these distances (Debye-Waller factor, σ²). nsf.gov In cerium-containing compounds, EXAFS can distinguish between different valence states (Ce³⁺ and Ce⁴⁺) and their respective local structures. For instance, the atomic distance of the Ce(III)-O bond is typically longer than that of the Ce(IV)-O bond. nsf.gov

While specific EXAFS studies on cerium(III) oxalate hydrate are not extensively detailed in the provided search results, the methodology is well-established for other cerium compounds like oxides and phosphates. nsf.govresearchgate.net In these studies, a k³-weighted EXAFS function is typically Fourier-transformed to generate a radial distribution function (RDF). nsf.gov By fitting this experimental data with theoretical models calculated using software like FEFF, structural parameters for the first few coordination shells around the cerium atom can be extracted. nsf.gov This would allow for the precise determination of Ce-O and Ce-C bond lengths within the oxalate complex, as well as the number of coordinating oxygen atoms from both oxalate and water molecules.

| Typical Structural Parameters from EXAFS of Cerium Compounds | Coordination Shell | Coordination Number (CN) | Atomic Distance (R) in Å |

| Ce(III)-O | First | Variable | ~2.5-2.6 |

| Ce(IV)-O | First | 8 (in CeO₂) | ~2.3-2.4 |

| Ce-Ce | Second | Variable | >3.5 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Stability Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for studying the structure and dynamics of chemical species in solution. In principle, it can be used to investigate the solution-state stability of cerium(III) oxalate by monitoring changes in the chemical shifts of nuclei upon complex formation, which can be used to determine stability constants.

However, the application of NMR to study cerium(III) complexes presents significant challenges. The Ce³⁺ ion is paramagnetic due to its one unpaired 4f electron. This paramagnetism induces large shifts (paramagnetic shifts) and significant broadening of NMR resonance signals for nuclei in proximity to the metal center. fsu.edu While these paramagnetic effects can provide structural information, the severe line broadening often complicates quantitative analysis, making it difficult to determine stability constants with high precision.

Raman Spectroscopy for Vibrational Fingerprinting of Cerium(III) Oxalate Hydrate

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule or crystal lattice. It serves as an excellent tool for generating a "vibrational fingerprint" of cerium(III) oxalate hydrate, allowing for its identification and structural characterization. The Raman spectrum is sensitive to the coordination of the oxalate ligand to the cerium ion and the presence of water of hydration.

The Raman spectrum of a metal oxalate is typically dominated by vibrations of the oxalate (C₂O₄²⁻) ion. Key vibrational modes include the symmetric and antisymmetric C-O stretching, the C-C stretching, and various O-C-O bending modes. The positions of these bands are sensitive to the nature of the metal cation and the crystal structure.

For oxalates, the most intense Raman band is typically the symmetric C-O stretching vibration. Other important bands and their approximate positions are listed in the table below, based on general studies of metal oxalates. The presence of water of hydration can be identified by bands in the high-frequency region (3000-3600 cm⁻¹) corresponding to O-H stretching vibrations and lower-frequency bands from water librational modes. The mutual exclusivity of certain bands between Raman and infrared spectra can indicate a center of symmetry in the molecule, consistent with a bidentate coordination of the oxalate ligand.

| Vibrational Mode | Approximate Raman Shift (cm⁻¹) | Description |

| ν(C-O) | 1450 - 1490 | Symmetric C-O Stretch |

| ν(C-C) | ~900 | C-C Stretch |

| δ(O-C-O) | ~860 | O-C-O Bending |

| δ(O-C-O) | ~500 | Symmetric O-C-O Bending |

| M-O vibrations | < 400 | Metal-Oxygen vibrations |

| ν(O-H) | 3000 - 3600 | Water O-H Stretch |

Morphological and Microstructural Analysis

Scanning Electron Microscopy (SEM) for Surface Topography and Particle Shape

Scanning Electron Microscopy (SEM) is a primary technique for visualizing the surface topography, particle shape, and size of cerium(III) oxalate hydrate powders. Research has shown that the morphology of cerium(III) oxalate can vary significantly depending on the synthesis conditions, such as pH, temperature, and the presence of additives.

Commonly observed morphologies include rod-like structures, flat needles, and lamellar (plate-like) shapes. nih.gov For example, cerium oxalate prepared from cerium nitrate (B79036) and oxalic acid can form microstructural rods. In other preparations, the initial morphology is described as flat needles. fsu.edu The morphology is highly sensitive to processing conditions. During hydrothermal conversion, for instance, an initial flat needle morphology can transform into large, well-defined rods. fsu.edubohrium.com Subsequent processing, such as treatment with nitric acid, can lead to the disintegration of these rods into nanocrystals. fsu.edubohrium.com

The particle size is also a key parameter determined by SEM. Studies have shown a wide range of sizes, from nanocrystals to micrometer-sized rods. fsu.edu The conditions during precipitation and subsequent treatments like dehydration or hydrothermal conversion strongly influence not only the shape but also the aggregation and final grain size of the resulting particles.

| Synthesis/Treatment Condition | Observed Morphology | Particle Size/Dimensions | Reference |

| Precipitation from cerium nitrate and oxalic acid | Rod-like | Average grain size: 305-662 nm | |

| Initial precipitate (before hydrothermal treatment) | Flat needles | - | fsu.edu |

| Hydrothermal treatment in pure water | Large rods | 10 x 10 x 100 µm and larger | fsu.edu |

| Hydrothermal treatment in nitric acid (pH=1) | Nanocrystalline powder | 200-500 nm | bohrium.com |

| Precipitation in the presence of PVP | Lamellar (plate-like) | - | nih.gov |

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanoscale Morphology

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) are indispensable tools for elucidating the nanoscale morphology of cerium(III) oxalate hydrate. These techniques provide direct visualization of individual particles, aggregates, and their crystal structures at high magnification.

Research employing TEM has revealed that cerium(III) oxalate hydrate particles can exhibit diverse morphologies depending on the synthesis environment. For instance, particles synthesized via a precipitation technique without an external magnetic field were observed to be rod-like and plate-like. In-situ Liquid Cell TEM (LC-TEM) has emerged as a particularly powerful method, allowing for real-time observation of the nucleation and growth of cerium oxalate nanocrystals in their native liquid environment. These in-situ studies have shown that particle formation can occur through different pathways, including monomer-by-monomer addition and particle aggregation, which directly influences the final particle morphology. HRTEM, a more advanced form of TEM, provides crystallographic details, allowing researchers to examine the lattice fringes and identify the crystal structure of the synthesized materials.

LC-TEM observations have been crucial in understanding non-classical growth mechanisms. For example, at high precursor concentrations and under specific electron beam conditions, particle alignment into branched, dendritic structures has been observed, a phenomenon attributed to interfacial instability. This direct observation of particle attachment processes is vital for predicting and controlling the evolution of particle shape and size.

Control of Cerium(III) Oxalate Hydrate Particle Morphology (e.g., Rod-like, Plate-like, Spherical, Needle-like, Microflowers)

The morphology of cerium(III) oxalate hydrate particles can be meticulously controlled by tuning synthesis parameters. The ability to produce specific shapes such as rods, plates, spheres, needles, or complex microflowers is critical as morphology significantly impacts the material's final properties, particularly when it is used as a precursor for cerium oxide.

Various distinct morphologies have been successfully synthesized:

Rod-like and Plate-like: These morphologies have been produced through simple precipitation methods. Applying an external magnetic field during precipitation was found to promote the growth of extremely large rod-like particles, with an average size of 12.47 μm under a 0.6 T field.

Spherical: Nanosized spherical particles of cerium(III) oxalate, with diameters in the range of 4-6 nm, have been obtained using a reverse micellar synthesis method.

Needle-like: The precipitation of needle-like particles is typical when the reaction occurs in a water-continuous phase.

Microflowers and Dense-Branching Structures: Complex, flower-like morphologies have been observed. The use of surfactant-free, nanostructured low-water solvents (e.g., water/propanediol/octanol ternary systems) can lead to the formation of compact, "dense-branching" particles. This control is attributed to the influence of the nanostructured solvent on growth kinetics and the directional aggregation of the precipitates.

The selection of the solvent system and the presence of external fields are thus demonstrated to be effective strategies for targeted morphological synthesis.

Influence of Synthesis Conditions on Particle Size and Homogeneity

The particle size and homogeneity of cerium(III) oxalate hydrate precipitates are highly dependent on the synthesis conditions. Precise control over these factors is essential for applications where a uniform powder is required, such as in the manufacturing of advanced ceramics.

Key synthesis parameters influencing particle size and homogeneity include:

Precursor Concentration: In-situ LC-TEM studies have conclusively shown that the initial concentration of cerium nitrate precursor dictates the dominant particle growth mechanism. At lower concentrations (e.g., 5 mM), growth tends to be diffusion-limited, following a monomer-by-monomer addition pathway. As the concentration increases, particle aggregation and coalescence become more prominent, leading to faster growth and potentially different size distributions.

Solvent Composition: The nature of the solvent plays a critical role. For instance, using nanostructured solvents with low water content can confine the reaction and influence aggregation mechanisms through surface forces, leading to specific particle morphologies and sizes.

External Fields: The application of an external magnetic field has been shown to significantly accelerate grain growth, resulting in substantially larger particles compared to syntheses conducted without a field.

pH and Temperature: While not detailed in the provided context for cerium oxalate specifically, for the subsequent conversion to ceria, parameters like pH and temperature are known to be crucial in controlling final particle size. For example, uniform CeO2 nanoparticles were synthesized at 390 °C and a pH of 9.

The interplay of these conditions determines the nucleation rate versus the growth rate, which ultimately governs the final particle size distribution and homogeneity of the cerium(III) oxalate hydrate powder.

Elemental and Compositional Analysis of Cerium(III) Oxalate Hydrate

Energy Dispersive X-ray Spectroscopy (EDS)

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental characterization of materials. When coupled with a scanning electron microscope (SEM) or TEM, it provides qualitative and quantitative information on the elemental composition of a sample. The technique relies on the principle that each element has a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum.

In the analysis of cerium(III) oxalate hydrate, EDS is used to confirm the presence of the expected elements: cerium (Ce), carbon (C), and oxygen (O). The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. An energy-dispersive spectrometer measures the energy and number of these X-rays to generate a spectrum. From this spectrum, the elemental composition can be determined. EDS can be performed on a specific point, along a line, or over a mapped area of the sample to assess elemental distribution and homogeneity.

Table 1: Expected EDS Peaks for Cerium(III) Oxalate Hydrate

| Element | Expected X-ray Lines |

|---|---|

| Carbon (C) | Kα |

| Oxygen (O) | Kα |

This table is illustrative of the expected elemental signals in an EDS spectrum.

X-ray Photoelectron Spectroscopy (XPS) for Cerium Valence States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. It is the standard method for quantifying the different ionization states of cerium at a surface. For cerium compounds, XPS is crucial for distinguishing between the Ce³⁺ and Ce⁴⁺ oxidation states.

The Ce 3d XPS spectrum is complex due to spin-orbit splitting (into 3d₅/₂ and 3d₃/₂ components) and further splitting from final-state effects, often referred to as "shake-up" or "shake-down" satellites. The resulting spectrum for a sample containing both Ce³⁺ and Ce⁴⁺ consists of multiple overlapping peaks.

Ce³⁺ Spectrum: The spectrum for Ce³⁺ compounds is characterized by four main peaks, organized into two pairs of spin-orbit doublets.

Ce⁴⁺ Spectrum: The spectrum for Ce⁴⁺ is more complex, typically showing six peaks. A key feature used to identify the presence of Ce⁴⁺ is a high-energy satellite peak located at a binding energy of approximately 917 eV, which is absent in pure Ce³⁺ compounds.

By deconvolution of the complex Ce 3d spectrum into its constituent peaks corresponding to Ce³⁺ and Ce⁴⁺, the relative concentration of each valence state at the material's surface can be accurately quantified. This analysis is vital for understanding the properties of cerium-based materials in applications like catalysis, where the Ce³⁺/Ce⁴⁺ ratio is critical.

Table 2: Characteristic XPS Binding Energies for Cerium Valence States

| Valence State | Spin-Orbit Component | Main Peak (Approx. Binding Energy, eV) | Characteristic Satellite (Approx. Binding Energy, eV) |

|---|---|---|---|

| Ce³⁺ | 3d₅/₂ | ~885 | - |

| Ce³⁺ | 3d₃/₂ | ~904 | - |

| Ce⁴⁺ | 3d₅/₂ | ~882 | ~898 |

Binding energies are approximate and can vary slightly based on the chemical environment and instrument calibration.

Thermal Decomposition and Transformation Pathways of Cerium Iii Oxalate Hydrate

Thermogravimetric and Differential Thermal Analysis (TG-DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques to investigate the thermal decomposition of cerium(III) oxalate (B1200264) hydrate (B1144303). TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and a reference material, indicating endothermic or exothermic events.

The thermal decomposition of cerium(III) oxalate hydrate, typically in the form of Ce₂(C₂O₄)₃·10H₂O, occurs in distinct stages. akjournals.com The first stage is the dehydration process, which involves the removal of water molecules. This is followed by the decomposition of the anhydrous cerium(III) oxalate. akjournals.comdevagirijournals.com

Studies have shown that the dehydration of the decahydrate (B1171855) is an endothermic process. akjournals.com This initial step involves the removal of all 10 moles of water. akjournals.comdevagirijournals.comresearchgate.net Following dehydration, the anhydrous cerium oxalate decomposes in an exothermic reaction to form the final oxide product. akjournals.com

The TG curve for cerium(III) oxalate hydrate typically shows two significant weight loss steps. The first corresponds to the loss of water of hydration, and the second, sharp weight loss is attributed to the decomposition of the oxalate. akjournals.com

Table 1: Stages of Thermal Decomposition of Cerium(III) Oxalate Hydrate This table is interactive. Click on the headers to sort the data.

| Stage | Process | Typical Temperature Range (°C) | Mass Loss (%) | Thermal Event |

|---|---|---|---|---|

| 1 | Dehydration | Ambient - 250 | ~25 | Endothermic |

| 2 | Anhydrous Oxalate Decomposition | 250 - 400 | ~45 | Exothermic |

Note: The exact temperatures and mass loss percentages can vary depending on factors such as heating rate and atmospheric conditions.

The endothermic peak observed in DTA curves corresponds to the energy absorbed to break the bonds holding the water molecules within the crystal lattice. This event is directly correlated with the first major mass loss observed in the TGA curve. akjournals.com

The subsequent exothermic peak in the DTA curve is associated with the decomposition of the anhydrous cerium oxalate. This process involves the breakdown of the oxalate C-C and C-O bonds and the oxidation of Ce(III) to Ce(IV). rsc.org This chemical transformation is responsible for the second significant mass loss, leading to the formation of cerium oxide. akjournals.com The morphology of the initial cerium oxalate can influence the grain size of the resulting ceria nanocrystals after calcination. nih.gov

Kinetic Studies of Cerium(III) Oxalate Hydrate Thermal Decomposition

Kinetic analysis of the thermal decomposition of cerium(III) oxalate hydrate provides valuable insights into the reaction rates, activation energies, and the underlying mechanisms of the dehydration and decomposition processes.

The activation energy (Ea), a critical kinetic parameter, represents the minimum energy required for a reaction to occur. For the thermal decomposition of cerium(III) oxalate hydrate, the activation energy has been determined for both the dehydration and the decomposition stages.

Different studies have reported varying activation energies, which can be attributed to differences in experimental conditions and the methods used for calculation. For the dehydration step, activation energies have been reported to be approximately 43-78 kJ/mol. akjournals.comdevagirijournals.com The decomposition of the anhydrous oxalate to cerium oxide requires a higher activation energy, with reported values in the range of 112-128 kJ/mol. akjournals.comdevagirijournals.com

Table 2: Activation Energies for the Thermal Decomposition of Cerium(III) Oxalate Hydrate This table is interactive. Click on the headers to sort the data.

| Decomposition Stage | KAS Method (kJ/mol) | FWO Method (kJ/mol) | Other Methods (kJ/mol) |

|---|---|---|---|

| Dehydration | 43.667 devagirijournals.comresearchgate.net | 42.995 devagirijournals.comresearchgate.net | 78.2 akjournals.com |

| Anhydrous Oxalate Decomposition | 128.27 devagirijournals.comresearchgate.net | 127.8 devagirijournals.comresearchgate.net | 112.6 akjournals.com |

To understand the reaction mechanisms, various kinetic models are applied to the thermogravimetric data. The Coats-Redfern method is an integral model-fitting method, while isoconversional methods, such as the Kissinger-Akahira-Sunose (KAS) and Flynn-Wall-Ozawa (FWO) methods, are model-free approaches. devagirijournals.comresearchgate.net

The application of the modified Coats-Redfern method has been used to establish the reaction mechanisms for the decomposition reaction. devagirijournals.com For the thermal decomposition of cerium oxalate rods, the best-identified reaction mechanisms were found to be F1 (first-order reaction), A2, A3, and A4 (Avrami-Erofeev nucleation and growth models). devagirijournals.com

Isoconversional methods like KAS and FWO are used to determine the activation energy as a function of the extent of conversion, which can provide insights into the complexity of the reaction. devagirijournals.com These methods have been successfully applied to determine the activation energies for both the dehydration and decomposition stages of cerium(III) oxalate hydrate. devagirijournals.comresearchgate.net

Transformation to Cerium(IV) Oxide (CeO₂)

The final product of the thermal decomposition of cerium(III) oxalate hydrate in an oxidizing atmosphere is cerium(IV) oxide (CeO₂), also known as ceria. nih.govdevagirijournals.com This transformation is a critical step in the synthesis of nanocrystalline ceria with controlled properties. nih.gov

The conversion of cerium(III) oxalate to cerium(IV) oxide can also be achieved through hydrothermal treatment. rsc.orgxray.cz This process involves heating the oxalate in an aqueous solution, and the conversion is influenced by parameters such as pH and temperature. rsc.orgxray.cz The presence of an oxidizing agent, like nitric acid, facilitates the oxidation of Ce(III) to Ce(IV), leading to the formation of CeO₂. rsc.org Complete conversion to cerium oxide can be achieved at temperatures above 180°C in an acidic aqueous solution. rsc.orgrsc.org The morphology of the final CeO₂ particles can be influenced by the reaction conditions during the precipitation of the initial cerium oxalate. nih.gov

Cerium(III) Oxalate Hydrate as a Precursor for Nanocrystalline Ceria Synthesis

Cerium(III) oxalate hydrate, typically Ce₂(C₂O₄)₃·10H₂O, is a widely utilized precursor for the synthesis of nanocrystalline cerium dioxide (CeO₂), also known as ceria. xray.cznih.gov The thermal decomposition of this oxalate salt provides a reliable and efficient route to produce high-purity ceria powders. taylorandfrancis.com This method is advantageous due to the low decomposition temperature, significant mass loss during the process (over 50 wt%), low cost, and ease of synthesis. xray.cz

The transformation from cerium(III) oxalate hydrate to cerium oxide is a multi-step process. devagirijournals.comafricaresearchconnects.com The initial stage involves dehydration, where the water of hydration is removed. This is followed by the decomposition of the anhydrous oxalate into the final cerium oxide product. africaresearchconnects.comresearchgate.net Thermogravimetric (TG) and Differential Thermal Analysis (DTA) studies reveal that the decomposition generally occurs in two main steps: an endothermic dehydration followed by an exothermic decomposition of the anhydrous oxalate. africaresearchconnects.com

Dehydration: Ce₂(C₂O₄)₃·10H₂O(s) → Ce₂(C₂O₄)₃(s) + 10H₂O(g)

Decomposition: 2Ce₂(C₂O₄)₃(s) + 3O₂(g) → 4CeO₂(s) + 12CO₂(g)

The use of cerium(III) oxalate hydrate as a precursor is particularly effective for producing nanocrystalline ceria because the decomposition process can be carefully controlled to yield particles with small grain sizes. nih.govresearchgate.net The synthesis process often involves precipitating cerium(III) oxalate from a solution of a cerium(III) salt (like cerium(III) nitrate (B79036) hexahydrate) with oxalic acid. xray.czdevagirijournals.com The characteristics of the resulting ceria are heavily influenced by the conditions of this initial precipitation step. nih.govacs.org

Effects of Calcination Temperature on Resulting Ceria Properties

The calcination temperature plays a critical role in determining the final physicochemical properties of the ceria synthesized from a cerium(III) oxalate hydrate precursor. xml-journal.net Key properties such as crystallinity, crystal size, lattice parameters, and surface morphology are significantly influenced by the temperature at which the oxalate is decomposed. undip.ac.id

Generally, as the calcination temperature increases, the crystallinity and crystal size of the resulting CeO₂ nanoparticles also increase. undip.ac.id This is due to the enhanced atomic mobility at higher temperatures, which promotes grain growth and a more ordered crystal structure. X-ray diffraction (XRD) analysis confirms that higher calcination temperatures lead to sharper and narrower diffraction peaks, indicative of larger crystallites and higher crystallinity. undip.ac.idsrce.hr For example, studies have shown a clear trend of increasing crystal size from approximately 15 nm to over 23 nm as the calcination temperature is raised from 500°C to 700°C. undip.ac.id

The calcination temperature also affects the surface area of the ceria powder. Higher temperatures typically lead to a decrease in the specific surface area due to the coarsening of the crystallites and agglomeration of particles. researchgate.net This relationship is crucial for applications like catalysis, where a high surface area is often desirable.

The following table summarizes the typical effects of increasing calcination temperature on the properties of ceria derived from cerium(III) oxalate hydrate.

| Property | Effect of Increasing Calcination Temperature | Scientific Rationale |

| Crystallinity | Increases | Higher thermal energy promotes the formation of a more ordered, stable crystal lattice. undip.ac.id |

| Crystal Size | Increases | Enhanced diffusion and grain growth occur at elevated temperatures, leading to larger crystallites. undip.ac.idsrce.hr |

| Lattice Parameter | Slight Increase | Can be attributed to changes in stoichiometry and defect concentration within the crystal structure. everscience.org |

| Specific Surface Area | Decreases | Particle growth and agglomeration reduce the available surface area per unit mass. researchgate.net |

| Particle Morphology | Becomes more defined and potentially more agglomerated | Sintering effects at higher temperatures can cause particles to fuse, altering the overall morphology. undip.ac.id |

This table is a generalized summary based on multiple research findings. Actual values can vary depending on specific experimental conditions.

Control of Ceria Morphology through Cerium(III) Oxalate Hydrate Precursor Decomposition

The morphology of the final nanocrystalline ceria product can be effectively controlled by manipulating the synthesis conditions of the cerium(III) oxalate hydrate precursor. nih.govacs.org The shape of the precursor crystals often acts as a template, with the final ceria inheriting the precursor's morphology, a phenomenon known as pseudomorphism. researchgate.netsciprofiles.com By carefully managing the precipitation parameters of the oxalate, various ceria morphologies such as nanorods, nanocubes, nanoplates, and hierarchical structures can be achieved. nih.govnih.govrsc.org

Key parameters that influence the morphology of the cerium(III) oxalate precursor, and consequently the final ceria, include:

Reaction Temperature: The temperature during the precipitation of cerium oxalate affects nucleation and growth rates, leading to different crystal shapes. nih.gov

Reactant Concentration: Varying the concentrations of the cerium salt and oxalic acid solutions can alter the supersaturation level, influencing the resulting particle morphology. nih.gov

Acidity (pH): The pH of the reaction medium plays a significant role in the precipitation process and the final morphology of the oxalate crystals. rsc.org

Mixing Method (Strike): The order and rate at which the reactants are mixed can determine the final shape of the precipitated particles. nih.gov

For instance, rod-like cerium oxalate precursors can be synthesized, which upon thermal decomposition, yield ceria nanorods. devagirijournals.com Similarly, plate-like precursor crystals result in plate-like ceria agglomerates composed of tiny nanoparticles. researchgate.net It has been demonstrated that thinner precursor microcrystals lead to smaller CeO₂ nanocrystals after calcination. nih.govacs.org This link between precursor morphology and the final oxide product provides a powerful tool for designing ceria nanomaterials with tailored shapes for specific applications, such as catalysis, where different crystal facets exhibit varying reactivity. rsc.orgrsc.org

Formation of Homogeneous and Mixed Rare Earth Oxides (e.g., Ce-Gd, U-Ce)

The oxalate precursor route is not limited to the synthesis of pure ceria but is also a highly effective method for producing homogeneous solid solutions of mixed rare earth oxides. rsc.org By co-precipitating multiple metal cations as oxalates, it is possible to achieve a very uniform distribution of the elements at the atomic level within the precursor. Subsequent calcination of this mixed oxalate precursor yields a homogeneous mixed oxide. africaresearchconnects.com

This technique has been successfully applied to synthesize gadolinia-doped ceria (CGO or Ce-Gd oxides), a material of significant interest for applications in solid oxide fuel cells due to its high oxygen ion conductivity. africaresearchconnects.comrsc.org The thermal decomposition of mixed cerium-gadolinium oxalates has been studied, revealing that the presence of gadolinium can alter the decomposition pathway, for instance, by affecting the water content and increasing the decomposition temperature of the anhydrous oxalate. africaresearchconnects.com Hydrothermal conversion of Ce-Gd oxalate solid solutions is another route to produce homogeneous nanocrystalline Ce₁₋ₓGdₓO₂₋ₓ/₂. rsc.org

The method has also been extended to actinide-lanthanide systems. For example, mixed uranium-cerium oxides (U-Ce), which are relevant to nuclear fuel research where cerium is used as a surrogate for plutonium, can be prepared via the hydrothermal conversion of mixed U(IV)-Ce(III) oxalate precursors. rsc.org This process can yield highly homogeneous U₁₋ₓCeₓO₂₊δ solid solutions with a fluorite-type structure. acs.orgrsc.org The versatility of the oxalate co-precipitation and subsequent thermal decomposition method makes it a valuable strategy for creating a wide range of complex, multi-component oxide materials with controlled stoichiometry and homogeneity.

Advanced Applications and Research Frontiers of Cerium Iii Oxalate Hydrate

Precursor in Advanced Materials Synthesis

Cerium(III) oxalate (B1200264) hydrate (B1144303) is highly valued as a starting material for a variety of advanced materials. Its thermal decomposition characteristics allow for the controlled synthesis of cerium-based products with tailored properties, making it a cornerstone in the fabrication of functional materials for diverse technological applications. chemimpex.com

Synthesis of Nanocrystalline Cerium Oxide for Catalytic and Optical Applications

Nanocrystalline cerium oxide (CeO₂), or nanoceria, is a material of significant scientific and technological importance, particularly in catalysis and for solid oxide fuel cells. nih.gov Cerium(III) oxalate hydrate is a preferred precursor for producing nanoceria due to the relative ease of its decomposition and the ability to control the properties of the final oxide product. chemimpex.comxray.cz

The synthesis process typically involves the thermal decomposition (calcination) of cerium(III) oxalate hydrate. nih.gov Research has demonstrated that the morphology of the initial cerium oxalate precursor directly influences the grain size of the resulting cerium oxide nanocrystals after calcination. nih.gov For instance, thinner microcrystals of the oxalate precursor lead to smaller CeO₂ nanocrystals. nih.gov

Another prominent method is the hydrothermal conversion of cerium oxalate. xray.czrsc.org This technique is considered a clean, flexible, and scalable approach. xray.cz The conversion process is highly dependent on parameters such as pH and temperature. Complete conversion to CeO₂ can be achieved in an aqueous nitric acid solution at temperatures above 180°C, with optimal conditions often cited as 220°C for 24 hours. rsc.org The presence of an oxidizing acid like nitric acid is crucial as it facilitates the oxidation of Ce(III) to Ce(IV), which is necessary for the formation of CeO₂. rsc.orgrsc.org

The table below summarizes the effect of synthesis parameters on the final cerium oxide product when using cerium(III) oxalate hydrate as a precursor.

| Synthesis Method | Key Parameters | Effect on Final Product | Reference |

| Thermal Decomposition | Precursor Morphology | Thinner oxalate microcrystals result in smaller CeO₂ nanocrystals. | nih.gov |

| Hydrothermal Treatment | Temperature (180-220°C) | Higher temperatures can lead to the aggregation of nanopowder into larger structures. | xray.cz |

| Hydrothermal Treatment | pH (1-3) | Lower pH (more acidic) promotes the conversion of cerium oxalate to porous CeO₂ powders. | xray.cz |

| Hydrothermal Treatment | Oxidizing Agent (HNO₃) | Essential for oxidizing Ce(III) to Ce(IV) to form CeO₂. | rsc.org |

Fabrication of Advanced Ceramics and Composite Materials

Cerium(III) oxalate is utilized in materials science for the development of advanced ceramics and composite materials. samaterials.com Cerium compounds are incorporated into these materials to impart specific beneficial properties, such as improved thermal stability and enhanced mechanical characteristics. chemimpex.comsamaterials.com When cerium oxalate is heated, it converts to cerium oxide, a well-known additive in ceramic manufacturing. americanelements.com The use of cerium(III) oxalate as a precursor allows for a uniform distribution of ceria particles within the ceramic matrix, which is critical for achieving desired performance enhancements. samaterials.com

Development of Luminescent Materials and Phosphors

The luminescent properties of cerium compounds make cerium(III) oxalate hydrate a valuable precursor in the preparation of phosphors for lighting and display technologies. chemimpex.com Cerium is a key component in many commercially important phosphors, such as yttrium aluminum garnet (YAG) doped with cerium (YAG:Ce), which is widely used in white light-emitting diodes (LEDs). The decomposition of cerium(III) oxalate provides a route to produce the cerium oxide needed for these phosphor compositions. americanelements.com

Furthermore, research into lanthanide oxalates has highlighted their intrinsic luminescent properties. acs.org For example, europium (Eu) and terbium (Tb) oxalates, which are structurally related to cerium oxalate, exhibit strong red and green luminescence, respectively, under UV irradiation. This suggests the potential for developing novel phosphors based directly on the oxalate structures of rare-earth elements. acs.org

Engineering of Functional Honeycomb Nanosheets from Cerium(III) Oxalate Hydrate

Recent research has unveiled the surprising capability of lanthanide oxalates, including cerium(III) oxalate hydrate, to be exfoliated into two-dimensional (2D) functional nanosheets. acs.org A novel synthesis technique allows for the growth of large single crystals of lanthanide oxalates. Structural analysis of these crystals revealed that they all possess a honeycomb-like structure with cavities containing water molecules. acs.org

This layered honeycomb structure, held together by hydrogen bonds, can be easily delaminated, particularly in ethanol (B145695), to form colloids of single-layered or few-layered nanosheets. acs.org This discovery opens up possibilities for using these 2D materials in a variety of applications, from thin-film device fabrication to molecular sorption, leveraging the unique properties of lanthanide ions within a 2D framework. acs.org

Application in Ion Battery Materials Research

The field of energy storage is actively exploring new materials to bridge the performance gap between traditional batteries and supercapacitors. Cerium(III) oxalate decahydrate (B1171855) has emerged as a promising candidate for this purpose. rsc.org Its porous, open-framework structure is particularly advantageous for electrochemical applications. rsc.org

Research has shown that porous cerium oxalate can function as a pseudocapacitive electrode in a hybrid (asymmetric) supercapacitor. rsc.org In an aqueous potassium hydroxide (KOH) electrolyte, it delivered a high specific capacitance. The charge storage mechanism is a combination of intercalation (diffusion-controlled) and surface-controlled processes. rsc.org

| Electrode Material | Electrolyte | Specific Capacitance | Energy/Power Density | Reference |

| Porous Cerium Oxalate Decahydrate | 2 M KOH | 401 F g⁻¹ at 1 A g⁻¹ | Highest Specific Energy: 96.5 W h kg⁻¹ (in full cell) | rsc.org |

Additionally, oxalates are being investigated as cathode materials for lithium-ion batteries. researchgate.net While much of this research has focused on transition metals like iron, the studies establish the electrochemical activity of the oxalate polyanion itself, suggesting a broader role for metal oxalates in battery chemistry. In a related context, cerium is also being studied for use in flow batteries for grid-scale energy storage, where understanding its redox behavior is critical. umich.edu

Catalysis and Redox Chemistry

Cerium compounds are renowned for their catalytic properties, which are rooted in the facile redox cycling between the Ce³⁺ and Ce⁴⁺ oxidation states. samaterials.com Cerium(III) oxalate hydrate serves as an important precursor for creating catalytically active cerium oxide. chemimpex.com Ceria is a cornerstone catalyst in automotive exhaust systems for converting toxic gases like carbon monoxide and NOx into less harmful substances. chemimpex.com

The conversion of cerium(III) oxalate to cerium(IV) oxide is a key step that embodies the redox chemistry of cerium. As established in hydrothermal synthesis, the oxidation of Ce³⁺ to Ce⁴⁺ is a critical reaction facilitated by an oxidizing environment. rsc.orgrsc.org This ability to easily donate or accept electrons is what makes ceria an effective oxygen storage component in three-way catalysts. The use of cerium(III) oxalate hydrate provides a reliable method to produce high-surface-area nanocrystalline ceria, which maximizes the number of active sites available for catalytic reactions. chemimpex.comnih.gov

Role as Catalyst or Catalyst Precursor in Various Chemical Reactions (e.g., Organic Synthesis)

Cerium(III) oxalate hydrate, with the general formula Ce₂(C₂O₄)₃·xH₂O, serves as a critical precursor material for the synthesis of cerium(IV) oxide (CeO₂), or ceria, a material of significant scientific and technological interest due to its wide range of applications, particularly in catalysis. nih.gov The thermal decomposition of cerium(III) oxalate hydrate is a well-established method to produce nanocrystalline ceria with controlled morphology and grain size. nih.govdevagirijournals.comrsc.orgxray.cz

The conversion process involves a multi-step thermal decomposition, beginning with dehydration (the loss of water molecules), followed by the decomposition of the oxalate to form the oxide. devagirijournals.comresearchgate.nettaylorandfrancis.com The kinetics of this decomposition have been studied using techniques like thermogravimetric and differential thermal analysis (TG-DTA). devagirijournals.comresearchgate.net Research has shown that the activation energy required for the dehydration of cerium oxalate decahydrate is significantly lower than that for the subsequent decomposition to ceria. devagirijournals.comresearchgate.net

Table 1: Activation Energies for Thermal Decomposition of Cerium Oxalate

| Decomposition Stage | KAS Method (kJ/mol) | FWO Method (kJ/mol) |

| Dehydration | 43.667 | 42.995 |

| Decomposition to Ceria | 128.27 | 127.8 |

| Data sourced from kinetic studies on rod-like cerium oxalate. devagirijournals.comresearchgate.net |

The resulting ceria nanoparticles exhibit high catalytic activity, which is attributed to their unique redox properties (the ability to switch between Ce³⁺ and Ce⁴⁺ oxidation states), oxygen storage capacity, and high surface area. devagirijournals.commdpi.comresearchgate.net These properties make ceria-based catalysts, derived from cerium oxalate, highly effective in various chemical reactions.

Key applications of ceria catalysts derived from cerium(III) oxalate include:

Solid Oxide Fuel Cells: Ceria is a major component in low-temperature solid oxide fuel cells due to its high oxygen ion conductivity. devagirijournals.com

Environmental Catalysis: Ceria-based catalysts are widely developed for the selective catalytic reduction of nitrogen oxides with ammonia (NH₃-SCR), a crucial technology for controlling NOx emissions. mdpi.com

Organic Synthesis: The redox properties of ceria are harnessed in various organic transformations.

The morphology of the initial cerium(III) oxalate hydrate precursor can influence the grain size and texture of the final ceria product, a phenomenon known as pseudomorphism. nih.govresearchgate.net This allows for the synthesis of ceria with specific shapes, such as nanorods, which can further enhance catalytic performance. devagirijournals.com

Mechanistic Studies of Cerium(III)/Cerium(IV) Redox Processes

The facile Ce³⁺/Ce⁴⁺ redox couple is fundamental to the catalytic activity of cerium compounds. The reaction between cerium(IV) and the oxalate anion (C₂O₄²⁻) is a classic example of a redox process that has been studied to understand the underlying mechanisms. Kinetic investigations of the oxidation of oxalic acid by cerium(IV) in acidic media, such as sulfuric acid, reveal complex reaction pathways. uobaghdad.edu.iqresearchgate.netchemicalpapers.com

Studies have shown that the reaction order is typically first-order with respect to the concentration of Ce(IV) and fractional-order with respect to oxalic acid. uobaghdad.edu.iqresearchgate.net This fractional order suggests the formation of intermediate complexes between the cerium ion and oxalate ligands prior to the rate-determining electron transfer step. chemicalpapers.comkazanmedjournal.ru

The proposed mechanism involves the rapid pre-equilibrium formation of one or more cerium(IV)-oxalate complexes, followed by a slower intramolecular redox decomposition of these intermediates. chemicalpapers.comkazanmedjournal.ru The reactivity of these complexes can decrease as more oxalate ions coordinate to the cerium center. chemicalpapers.com

Reaction Scheme:

Ce(IV) + n(H₂C₂O₄) ⇌ [Ce(IV)(C₂O₄)n] + 2n(H⁺) (Fast pre-equilibrium)

[Ce(IV)(C₂O₄)n] → Ce(III) + products (Slow, rate-determining step)

The final product of the oxidation of the oxalate ligand in this reaction is carbon dioxide (CO₂). uobaghdad.edu.iq The rate of the reaction is also influenced by the nature and concentration of the acidic medium. For instance, increasing the concentration of sulfuric acid has been observed to decrease the reaction rate, which is attributed to the formation of less reactive cerium-sulfate complexes. uobaghdad.edu.iqresearchgate.net Understanding these mechanistic details is crucial for optimizing cerium-catalyzed processes where the Ce(III)/Ce(IV) cycle is active.

Investigation of Ligand Exchange and Electron Transfer Kinetics in Cerium Chemistry

The kinetics of electron transfer in the Ce³⁺/Ce⁴⁺ redox couple are significantly influenced by the coordination environment of the cerium ion, which is dictated by ligand exchange processes. nih.govrsc.orgnih.gov The metal-ligand bonds in trivalent lanthanide complexes are predominantly ionic, leading to faster rates of ligand exchange compared to more covalent transition metal systems. nih.gov

Mechanistic investigations have revealed that both ligand reorganization and redistribution play controlling roles in the oxidation chemistry of cerium(III). nih.govrsc.orgnih.gov

Ligand Reorganization: This refers to changes in the geometry of the coordination sphere around the cerium ion. The energy required for this reorganization can significantly impact the kinetics of the electron transfer process. researchgate.net Oxidation of Ce(III) to Ce(IV) is typically accompanied by a decrease in the cerium-ligand bond length, and a large inner-sphere reorganization energy can lead to slow electron transfer rates. researchgate.net

Ligand Redistribution and Exchange: This involves the exchange of ligands between different metal centers or with the surrounding solution. These dynamic processes can dictate the nature of the final products formed in a redox reaction. nih.govnih.gov

The photochemistry of metal-oxalate complexes provides further insight into electron transfer mechanisms. pnas.org Excitation within the ligand-to-metal charge transfer (LMCT) band in these complexes can initiate a photoredox reaction. pnas.orgresearchgate.net Studies on transition metal oxalato complexes suggest that the primary photochemical event is often the dissociation of a metal-oxygen bond, which precedes or occurs concurrently with the intramolecular electron transfer from the oxalate ligand to the metal center. pnas.org In some cases, intermolecular electron transfer pathways can also occur, where a radical anion formed from a dissociated ligand reduces another metal complex. pnas.org The presence of Ce(III) sites can also introduce intervalence charge transfer (IVCT) transitions, which involve the transfer of an electron from a Ce(III) center to a Ce(IV) center. nih.govresearchgate.net

Environmental Remediation Research

Potential in Wastewater Treatment and Heavy Metal Contaminant Removal

Cerium-based materials, including those derived from cerium(III) oxalate hydrate, show significant promise for environmental remediation, particularly in the treatment of wastewater. Their application focuses primarily on the removal of phosphorus and heavy metal contaminants.

Phosphorus Removal:

Eutrophication, caused by excessive phosphorus levels in water bodies, is a major environmental concern. Cerium compounds have emerged as highly efficient coagulants for phosphorus removal. researchgate.netmdpi.comnih.gov Cerium(III) ions exhibit a strong binding affinity for phosphate ions (PO₄³⁻), leading to the precipitation of highly insoluble cerium phosphate (CePO₄). researchgate.netmdpi.com

Research comparing cerium with traditional coagulants like alum (aluminum sulfate) has demonstrated the superior performance of cerium. researchgate.netmdpi.com Cerium can achieve very high phosphorus removal efficiencies (up to 98.9%) at lower doses and across a wider pH range (3 to 10) than alum. researchgate.netmdpi.com This reduces the need for pH adjustment and lowers chemical consumption in treatment processes. researchgate.net

Table 2: Comparative Performance of Cerium and Alum in Phosphorus Removal

| Coagulant | Optimal Dose Ratio | Peak Phosphorus Removal | Effective pH Range |

| Cerium | 1.5 mg-Ce/mg-P | ~98.9% | 3.0 - 10.0 |

| Alum | 5.0 mg-Al/mg-P | Varies with pH | More limited |

| Data compiled from studies on wastewater treatment. researchgate.netmdpi.com |

Heavy Metal Contaminant Removal: